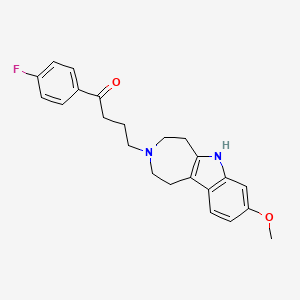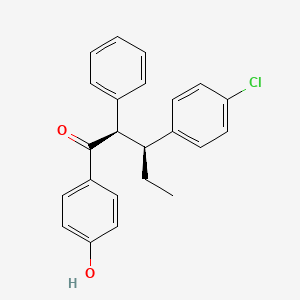
Valerophenone, 3-(p-chlorophenyl)-4'-hydroxy-2-phenyl-, erythro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a valerophenone backbone substituted with p-chlorophenyl and hydroxy-phenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere . This reaction yields the desired compound with a significant yield. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For instance, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives. Substitution reactions, particularly involving the p-chlorophenyl group, can produce a range of substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and analgesic activities . Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and mechanisms of action in various biological systems.
Wirkmechanismus
The mechanism of action of Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- involves its interaction with specific molecular targets and pathways. For example, compounds with similar structures have been shown to uncouple oxidative phosphorylation, affecting cellular energy production . This mechanism is particularly relevant in the context of its potential therapeutic applications, where modulation of cellular energy pathways can have significant effects on disease processes.
Vergleich Mit ähnlichen Verbindungen
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- can be compared with other similar compounds, such as thiazoles and pyrroles, which also exhibit diverse biological activities . its unique combination of p-chlorophenyl and hydroxy-phenyl groups sets it apart, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Conclusion
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- is a compound of significant interest in various scientific fields. Its unique structure and chemical properties enable a wide range of applications, from synthetic chemistry to potential therapeutic uses. Continued research on this compound will likely uncover further insights into its mechanisms of action and potential benefits in medicine and industry.
Eigenschaften
CAS-Nummer |
31365-01-2 |
|---|---|
Molekularformel |
C23H21ClO2 |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
(2R,3S)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylpentan-1-one |
InChI |
InChI=1S/C23H21ClO2/c1-2-21(16-8-12-19(24)13-9-16)22(17-6-4-3-5-7-17)23(26)18-10-14-20(25)15-11-18/h3-15,21-22,25H,2H2,1H3/t21-,22+/m1/s1 |
InChI-Schlüssel |
OHWYYCZSQVSNDJ-YADHBBJMSA-N |
Isomerische SMILES |
CC[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


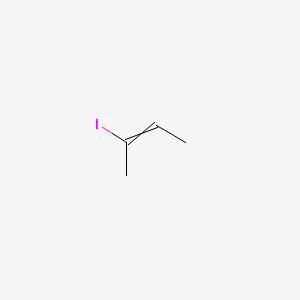
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)
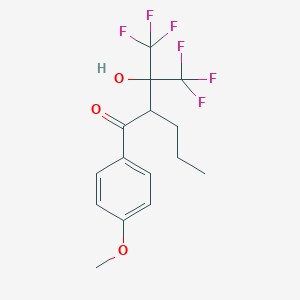
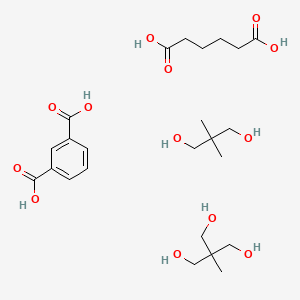
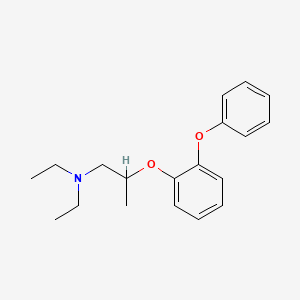
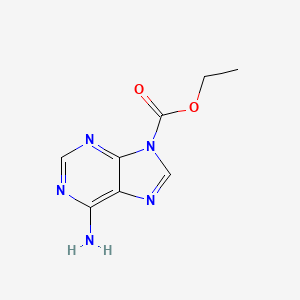
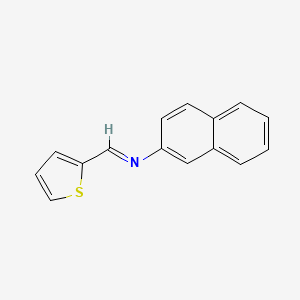


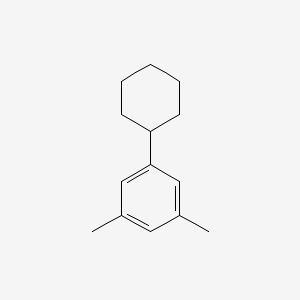
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

